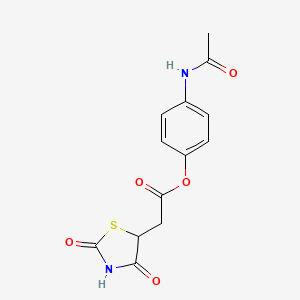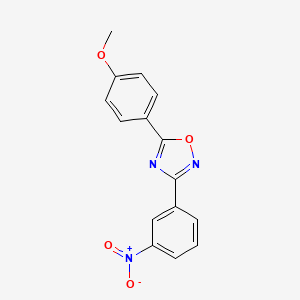![molecular formula C16H20N2OS B5564422 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5564422.png)
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine, also known as MTMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in medical research.
Scientific Research Applications
Biological Activities and Potential Therapeutic Applications
Dopamine Receptor Agonists : Certain derivatives, such as those from the series of 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, have been identified as selective ligands for dopamine receptors, with one compound showing substantial agonist efficacy. This opens up potential therapeutic applications in conditions related to dopamine receptor activity, such as neurodegenerative diseases or psychiatric disorders (Enguehard-Gueiffier et al., 2006).
Photosensitizers for Photodynamic Therapy : Novel zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been synthesized, showing high singlet oxygen quantum yield. These derivatives are very useful for photodynamic therapy applications, especially for the treatment of cancer due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Antimicrobial Potential : Novel oxime esters based on piperidine derivatives have shown significant antioxidant and antimicrobial potential. Certain compounds within this series demonstrated promising activities, highlighting their potential in pharmaceutical applications as antioxidants and agents against bacterial and fungal infections (Harini et al., 2014).
Synthesis and Characterization of Thiazole Derivatives : Research into the synthesis and reactions of various thiazole derivatives, including those with methoxyphenyl substitutions, has led to the development of compounds with potential antibacterial and antitubercular properties. These studies contribute to the broader understanding of thiazole chemistry and its implications for drug discovery and development (El-Sakka, Soliman, & Abdullah, 2013).
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-12-7-9-18(10-8-12)16-17-15(11-20-16)13-3-5-14(19-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPJZHJMWONCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5564355.png)


![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5564375.png)
![N-(3-chlorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5564381.png)
![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5564395.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5564400.png)
![5-(2-furyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5564402.png)
![3-fluoro-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5564406.png)


![4-({4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5564447.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5564459.png)